

# Multi-kinase-IN-2 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Multi-kinase-IN-2**

Cat. No.: **B12407156**

[Get Quote](#)

## In-Depth Technical Guide to Multi-kinase-IN-2

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Multi-kinase-IN-2**, also known as compound 7h, is a potent, orally active angiokinase inhibitor with significant potential in oncology research and development. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities. It details its inhibitory effects against a range of kinases crucial for tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR-1/2/3), Platelet-Derived Growth Factor Receptors (PDGFR $\alpha$ / $\beta$ ), Fibroblast Growth Factor Receptor 1 (FGFR-1), and the non-receptor tyrosine kinases LYN and c-KIT. This document consolidates available data on its mechanism of action, including the attenuation of key signaling pathways, and provides detailed experimental protocols for assays demonstrating its anti-cancer effects.

### Chemical Structure and Properties

**Multi-kinase-IN-2** is a complex heterocyclic molecule with the systematic IUPAC name (3Z)-methyl 3-(((4-((4-methylpiperazin-1-yl)methyl)-2-methyl-1H-pyrrol-1-yl)phenyl)amino)(phenyl)methylene)-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| CAS Number        | 2095628-21-8                                                  |
| Molecular Formula | C <sub>34</sub> H <sub>35</sub> N <sub>5</sub> O <sub>3</sub> |
| Molar Mass        | 561.69 g/mol                                                  |
| Appearance        | Not specified in available literature                         |
| Solubility        | Not specified in available literature                         |
| Stability         | Not specified in available literature                         |

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: A simplified representation of the core chemical moieties of **Multi-kinase-IN-2**.

## Biological Activity and Target Profile

**Multi-kinase-IN-2** demonstrates potent inhibitory activity against several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are pivotal in tumor angiogenesis, growth, and survival.

| Target Kinase  | IC <sub>50</sub> (nM) |
|----------------|-----------------------|
| VEGFR-1        | Data not available    |
| VEGFR-2        | Data not available    |
| VEGFR-3        | Data not available    |
| PDGFR $\alpha$ | Data not available    |
| PDGFR $\beta$  | Data not available    |
| FGFR-1         | Data not available    |
| c-KIT          | Data not available    |
| LYN            | Data not available    |

Quantitative data for IC<sub>50</sub> values are not currently available in the public domain, though the compound is described as having "excellent inhibitory activity" against these targets.[\[1\]](#)

## Mechanism of Action and Signaling Pathways

**Multi-kinase-IN-2** exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways essential for tumor progression. By inhibiting VEGFR, PDGFR, and FGFR, it disrupts tumor-associated angiogenesis, cutting off the blood and nutrient supply to the tumor. Inhibition of c-KIT and LYN, which are involved in various cellular processes including proliferation and survival, further contributes to its anti-tumor activity.

A key mechanism of action is the attenuation of the PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades.[\[1\]](#) These pathways are frequently dysregulated in cancer and are critical for cell proliferation, survival, and apoptosis resistance.

[Click to download full resolution via product page](#)

Caption: Signaling pathways inhibited by **Multi-kinase-IN-2**.

## Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **Multi-kinase-IN-2**. Specific parameters for this compound may need to be optimized.

### Cell Viability and Proliferation (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for a colony formation assay.

Detailed Protocol:

- Cell Seeding: Plate cells (e.g., HT-29, MKN74, HepG2) in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.
- Treatment: The following day, treat the cells with a range of concentrations of **Multi-kinase-IN-2** (e.g., 0, 1, 3, 10  $\mu$ M).
- Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO<sub>2</sub>, allowing colonies to form.
- Fixation and Staining:
  - Wash the wells gently with phosphate-buffered saline (PBS).
  - Fix the colonies with a solution such as 100% methanol for 15 minutes.
  - Remove the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
- Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Colony Counting: Count the number of colonies (typically defined as a cluster of  $\geq 50$  cells) in each well.

- Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

## Assessment of Protein Phosphorylation (Western Blot)

This technique is used to detect the phosphorylation status of key signaling proteins like AKT and ERK.

Workflow:



[Click to download full resolution via product page](#)

Caption: Western blot workflow for phosphorylation analysis.

Detailed Protocol:

- Cell Treatment and Lysis:
  - Culture cells (e.g., HT-29, MKN74, HepG2) to 70-80% confluence.
  - Treat with **Multi-kinase-IN-2** (e.g., 0, 1, 3  $\mu$ M) for 24 hours.
  - Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  - Quantify protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
  - Denature protein lysates and separate them on a polyacrylamide gel.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Strip the membrane and re-probe with antibodies against total AKT and total ERK as loading controls.
  - Quantify the band intensities to determine the relative levels of phosphorylated proteins.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for apoptosis analysis by flow cytometry.

Detailed Protocol:

- Cell Treatment: Culture cells (e.g., HT-29, MKN74, HepG2) and treat with **Multi-kinase-IN-2** (e.g., 0, 1, 3 μM) for 72 hours.

- Cell Harvesting:
  - Collect both adherent and floating cells.
  - Wash the cells with cold PBS.
- Staining:
  - Resuspend the cells in Annexin V binding buffer.
  - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  - Incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.
  - FITC-positive, PI-negative cells are considered early apoptotic.
  - FITC-positive, PI-positive cells are considered late apoptotic or necrotic.
  - FITC-negative, PI-negative cells are viable.
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

## Pharmacokinetics and In Vivo Activity

**Multi-kinase-IN-2** is described as being orally active. In a mouse xenograft model, oral administration of 100 mg/kg once daily for 18 days resulted in a mild inhibition of tumor growth, with a tumor growth inhibition (TGI) value of 13.39%.<sup>[1]</sup> Further pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

## Synthesis

Detailed, step-by-step synthesis protocols for **Multi-kinase-IN-2** are not readily available in the public domain. The synthesis would likely involve a multi-step process culminating in the formation of the complex indole-pyrrol-piperazine structure.

## Conclusion

**Multi-kinase-IN-2** is a promising anti-cancer agent that targets multiple key kinases involved in tumor angiogenesis and proliferation. Its ability to inhibit VEGFR, PDGFR, FGFR, c-KIT, and LYN, and consequently attenuate AKT and ERK signaling, provides a strong rationale for its further investigation as a potential therapeutic. The experimental protocols provided in this guide offer a framework for researchers to further elucidate its mechanism of action and evaluate its efficacy in various cancer models. Future studies should focus on obtaining precise IC<sub>50</sub> values, a detailed pharmacokinetic profile, and a complete understanding of its synthesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Multi-kinase-IN-2 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12407156#multi-kinase-in-2-chemical-structure-and-properties\]](https://www.benchchem.com/product/b12407156#multi-kinase-in-2-chemical-structure-and-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)